2-Fluorothioanisole
Overview
Description
2-Fluorothioanisole, also known as 2-Fluorophenyl Methyl Sulfide or 1-Fluoro-2-(methylthio)benzene, is an organic compound with the molecular formula C7H7FS and a molecular weight of 142.19 g/mol . This compound is characterized by the presence of a fluorine atom and a methylthio group attached to a benzene ring, making it a valuable intermediate in various chemical syntheses .
Safety and Hazards
2-Fluorothioanisole is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .
Preparation Methods
2-Fluorothioanisole can be synthesized through several methods. One common synthetic route involves the reaction of 2-fluorobenzyl chloride with sodium methylthiolate in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, yielding this compound as the primary product. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Fluorothioanisole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Fluorothioanisole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluorothioanisole involves its interaction with specific molecular targets and pathways. For instance, in photodissociation reactions, the compound’s optically-bright bound S1 (ππ*) vibrational states are strongly coupled to the optically-dark S2 (πσ*) state, which is repulsive along the S–CH3 elongation coordinate . This interaction leads to bifurcation dynamics, where the reactive flux can follow different pathways depending on the energy and structural configuration of the molecule .
Comparison with Similar Compounds
2-Fluorothioanisole can be compared with other similar compounds such as:
4-Fluorothioanisole: Similar in structure but with the fluorine atom at the para position, affecting its reactivity and applications.
2-Bromothioanisole: Contains a bromine atom instead of fluorine, leading to different chemical properties and reactivity.
2-Chlorothioanisole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-fluoro-2-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTSELVZWGHUEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379208 | |
Record name | 2-Fluorothioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655-20-9 | |
Record name | 2-Fluorothioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluorothioanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique structural features of 2-fluorothioanisole were revealed in its excited and cationic states?
A: The research employed femtosecond wavepacket dynamics to unravel the structural nuances of this compound in its excited (S1) and cationic (D0) states []. In its excited state (S1), this compound adopts a nonplanar geometry, with the S-CH3 group tilted at a dihedral angle (φ) of 51° relative to the molecular plane []. This contrasts with its cationic state (D0), where it exists in a planar configuration (φ = 0°) at the global minimum energy level []. Intriguingly, a vertical minimum is observed at φ ≈ 135° in the D0 state, suggesting a different geometry immediately after ionization from the S1 state [].
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